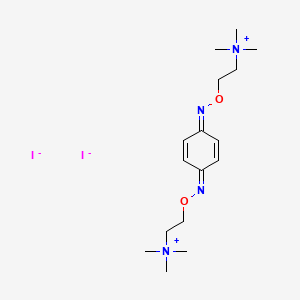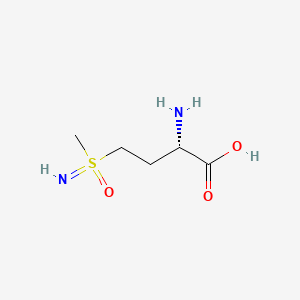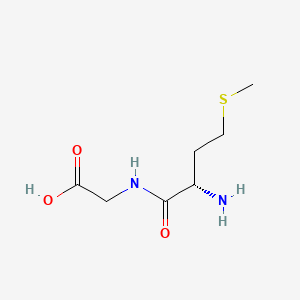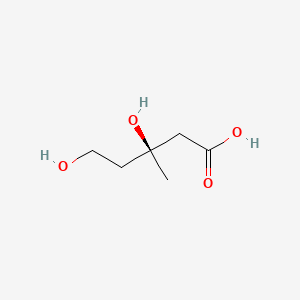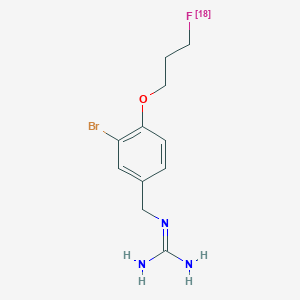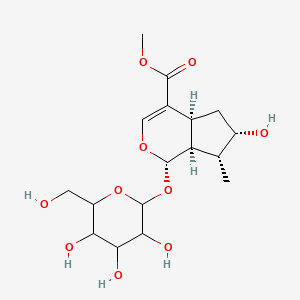
Loganin
説明
Loganin is one of the best-known iridoid glycosides. It was first isolated from the seeds of a member of the Loganiaceae plant family, Strychnos nux-vomica .
Synthesis Analysis
Loganin is synthesized in the laboratory through a scheme involving photochemical cycloaddition to a preformed symmetrical cyclopentene synthon. The desired cis ring fusion is assured by a temporary bridge in the intermediate . An asymmetric total synthesis of loganin was achieved by an overall strategy for skeletal construction .Molecular Structure Analysis
Loganin is a product of the biological isoprene unit, Δ3-isopentenol, which is a relatively reduced hydrocarbon comprised of five carbons. It is produced in nature from three molecules of a relatively oxidized two carbon starting material, acetic acid in the form of acetyl CoA . Loganin is formed from loganic acid by the enzyme loganic acid O-methyltransferase (LAMT). Loganin then becomes a substrate for the enzyme secologanin synthase (SLS) to form secologanin .Chemical Reactions Analysis
The reaction mechanism of loganic acid methyltransferase (LAMT) involves loganic acid being methylated on the oxygen atom of the carboxyl group and converted to loganin . The reaction is a one-step process involving the transfer of a methyl group from the cofactor S-adenosylmethionine to loganic acid .科学的研究の応用
Painful Diabetic Neuropathy
Loganin has been found to ameliorate painful diabetic neuropathy (PDN) by modulating oxidative stress, inflammation, and insulin sensitivity . It is an iridoid glycoside with antioxidant, anti-inflammatory, and glucose-lowering activities, which may address the pathological mechanisms of PDN related to inflammation, oxidative stress, and hyperglycemia .
Pharmacokinetics and Bioavailability
Loganin exhibits dose-independent pharmacokinetics in rats . It has been reported to exhibit many biological activities such as immune modulation, as well as anti-inflammatory and anti-shock effects . However, the low bioavailability of Loganin in rats is due to its high intestinal first-pass metabolism .
Sedative and Hypnotic Effects
Loganin has been found to exert sedative and hypnotic effects . It is one of the major constituents derived from Corni fructus, a fruit that has been used as a tonic for the kidney in China for thousands of years .
Management of Psoriasis
Loganin could potentially control psoriasis through reducing oxidative stress and balancing immunity as well as preventing inflammation via inhibition of M1 polarization .
Bone Formation and Osteogenesis
Loganin has effects on osteogenesis-specific markers in mouse preosteoblasts . This suggests that it could have potential applications in the field of bone health and regeneration .
Antioxidant, Anti-inflammatory, and Glucose-lowering Activities
As an iridoid glycoside, Loganin has antioxidant, anti-inflammatory, and glucose-lowering activities . These properties make it potentially useful in a variety of health-related applications, particularly those related to inflammation, oxidative stress, and blood sugar regulation .
将来の方向性
Loganin has been shown to have antioxidant and anti-inflammatory neuroprotective activities . It has been suggested that Loganin might be a novel effective agent for the treatment of cardiac hypertrophy and heart failure . Moreover, Loganin has been found to improve painful diabetic neuropathy by modulating oxidative stress, inflammation, and insulin sensitivity .
特性
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9-,10+,11+,12+,13-,14+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBQHHVBBHTQBF-UOUCRYGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Loganin | |
CAS RN |
18524-94-2 | |
| Record name | (-)-Loganin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18524-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loganin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LOGANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7WJ16Q93C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of loganin?
A1: Loganin has been shown to interact with various molecular targets, including:
- α7nAChR: Loganin promotes microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype by activating the α7nAChR receptor. This effect contributes to its neuroprotective role in models of ischemic stroke and fracture. []
- TLR4/TRAF6/NF-κB axis: Loganin can inhibit the activation of the TLR4/TRAF6/NF-κB signaling pathway, a key regulator of inflammation, in BV-2 microglia cells stimulated with amyloid-beta (Aβ1-42). This mechanism contributes to its anti-inflammatory effects. []
- NLRP3 Inflammasome: Loganin exhibits anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response. []
Q2: How does loganin influence neuroinflammation after ischemic stroke and fracture?
A2: Loganin demonstrates neuroprotective effects in a mouse model of ischemic stroke followed by tibial fracture. It promotes the shift of microglia from the pro-inflammatory M1 phenotype (Iba1+CD11b+) to the anti-inflammatory M2 phenotype (Iba1+CD206+), reducing neuroinflammation and subsequent neuronal damage. This effect is mediated by the activation of the α7nAChR receptor. []
Q3: Can loganin impact autophagic flux in the context of neuropathic pain?
A3: Research using a rat chronic constriction injury (CCI) model suggests that loganin might modulate autophagic flux. CCI typically enhances the expression of autophagic markers like LC3B-II and p62 in the spinal cord. Loganin administration was found to attenuate this increase, suggesting a role in restoring normal autophagic processes. []
Q4: How does loganin contribute to the alleviation of ulcerative colitis symptoms?
A4: Loganin exhibits promising effects in a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model. It significantly reduces disease activity, colon shortening, and myeloperoxidase (MPO) activity, indicating a reduction in inflammation and tissue damage. Mechanistically, loganin appears to inhibit macrophage M1 polarization and modulate the Sirt1/NF-κB signaling pathway, contributing to its anti-inflammatory effects. []
Q5: What is the molecular formula and weight of loganin?
A5: Loganin is an iridoid glycoside with the molecular formula C17H26O10 and a molecular weight of 390.38 g/mol. [, ]
Q6: How does the loganin content in Cornus officinalis fruits vary with extraction conditions?
A6: Studies indicate that loganin extraction yield from Cornus officinalis fruits is significantly influenced by ethanol concentration and extraction time. Optimal extraction conditions have been reported as 32.0% ethanol concentration at 46.2°C for 46.7 min, yielding the highest loganin content. []
Q7: What is the bioavailability of loganin?
A7: Studies in rats indicate that the absolute bioavailability of loganin is relatively low, approximately 13.2%. []
Q8: How is loganin distributed in the body after administration?
A8: Following oral administration in rats, loganin exhibits varying tissue distribution. The highest levels are detected in the kidneys, followed by the stomach, lung, and small intestine. The brain shows the lowest loganin concentration, suggesting limited penetration across the blood-brain barrier. []
Q9: Does loganin demonstrate protective effects in models of acute kidney injury?
A9: Research indicates that loganin might have protective effects against cisplatin-induced acute kidney injury (AKI) in mice. Loganin administration reduces serum creatinine and blood urea nitrogen levels, which are markers of kidney function. Additionally, it attenuates histological kidney damage, proximal tubule injury, and renal cell death. []
Q10: Can loganin influence adipogenesis and obesity-related metabolic parameters?
A10: Loganin exhibits inhibitory effects on adipogenesis in both mouse preadipocyte 3T3-L1 cells and primary cultured adipose-derived stem cells (ADSCs) in vitro. In vivo studies using ovariectomized (OVX) and high-fat diet (HFD)-induced obesity mouse models show that loganin administration prevents weight gain, inhibits hepatic steatosis, reduces adipocyte enlargement, and increases serum leptin and insulin levels. []
Q11: How does loganin affect myocardial ischemia–reperfusion injury?
A11: Loganin has been shown to alleviate myocardial ischemia–reperfusion injury in rats. It reduces myocardial infarct size, injury area, and pyroptosis. In H9C2 cardiomyocytes subjected to oxygen-glucose deprivation/reperfusion (OGD/R), loganin attenuates apoptosis by promoting cell proliferation and reducing LDH release. These effects appear to be mediated by the inhibition of the GLP-1R/NLRP3 pathway, suggesting a potential therapeutic avenue for myocardial I/R injury. []
Q12: What analytical methods are commonly used to quantify loganin?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detectors (DAD) or mass spectrometry (MS), are widely employed for the quantitative analysis of loganin in biological samples. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



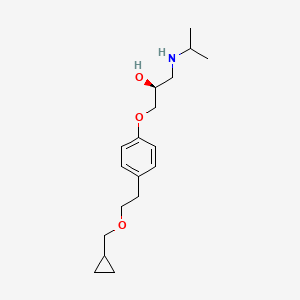
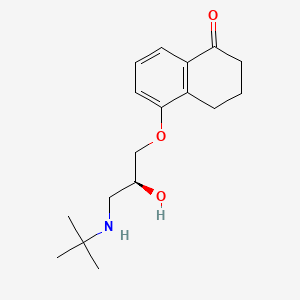
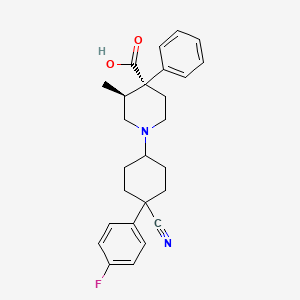
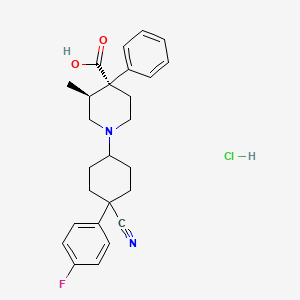

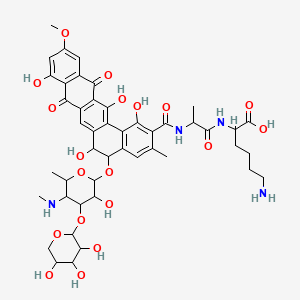

![N-[3-(diethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B1674959.png)

